molecular formula C34H32MgN4O7 B084724 Chlorophyllin b CAS No. 13962-39-5

Chlorophyllin b

Cat. No. B084724
CAS RN: 13962-39-5
M. Wt: 632.9 g/mol
InChI Key: XYVUTWHYXOKLHS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorophyllin b is a water-soluble derivative of chlorophyll, which is a green pigment found in plants. Chlorophyllin b has been widely used in scientific research due to its various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of chlorophyllin b is not fully understood, but it is believed to work by binding to carcinogens and other harmful compounds in the body, preventing them from causing damage to cells. It also has antioxidant properties, which help to neutralize free radicals and reduce oxidative stress.

Biochemical And Physiological Effects

Chlorophyllin b has been shown to have various biochemical and physiological effects, including reducing inflammation, improving immune function, and promoting wound healing. It has also been shown to have a protective effect on the liver and kidneys, reducing the risk of liver and kidney damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using chlorophyllin b in lab experiments is its low toxicity and high solubility, which makes it easy to administer and measure. However, one limitation is that it can be difficult to obtain high purity samples, which can affect the accuracy of results.

Future Directions

There are many potential future directions for research on chlorophyllin b. One area of interest is its potential use as a natural food preservative, due to its antimicrobial properties. Another area of interest is its potential use in the treatment of various diseases, such as cancer and liver disease. Further research is needed to fully understand the mechanisms of action and potential applications of chlorophyllin b.
In conclusion, chlorophyllin b is a water-soluble derivative of chlorophyll that has been widely used in scientific research for its various biochemical and physiological effects. It has potential applications in the prevention and treatment of various diseases, and further research is needed to fully understand its mechanisms of action and potential uses.

Synthesis Methods

Chlorophyllin b can be synthesized through various methods such as alkaline hydrolysis, acid hydrolysis, and enzymatic hydrolysis. The most commonly used method is alkaline hydrolysis, which involves the use of sodium hydroxide and ethanol to extract chlorophyllin b from plant sources.

Scientific Research Applications

Chlorophyllin b has been widely used in scientific research for its antioxidant, antimutagenic, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce the risk of DNA damage. Chlorophyllin b has also been used as a dietary supplement to improve overall health and prevent various diseases.

properties

CAS RN

13962-39-5

Product Name

Chlorophyllin b

Molecular Formula

C34H32MgN4O7

Molecular Weight

632.9 g/mol

IUPAC Name

magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron

InChI

InChI=1S/C34H34N4O7.Mg/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);/q;+2/p-2

InChI Key

XYVUTWHYXOKLHS-UHFFFAOYSA-L

Isomeric SMILES

[H+].[H+].[H+].CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2]

SMILES

[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2]

Canonical SMILES

[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2]

synonyms

CHLOROPHYLLINB

Origin of Product

United States

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